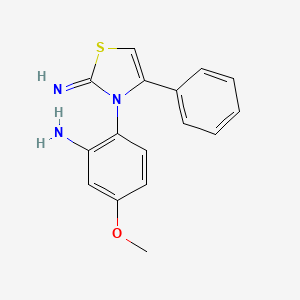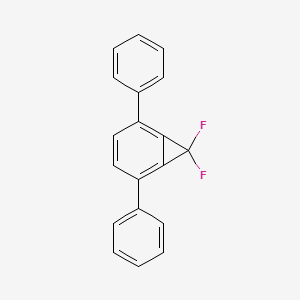
Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(410)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- is a unique organic compound characterized by its bicyclic structure and the presence of two fluorine atoms and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- typically involves the reaction of cycloheptatriene derivatives with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol and specific catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- involves its interaction with specific molecular targets and pathways. The fluorine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(4.1.0)hepta-1,3,5-triene: Lacks the fluorine and phenyl groups, making it less reactive and versatile.
Cyclopropabenzene: Similar bicyclic structure but different substituents, leading to distinct chemical properties.
1,3,5-Norcaratriene: Another related compound with a different arrangement of atoms and substituents.
Uniqueness
Bicyclo(41The combination of these substituents provides a unique set of chemical properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
52326-84-8 |
|---|---|
Fórmula molecular |
C19H12F2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
7,7-difluoro-2,5-diphenylbicyclo[4.1.0]hepta-1,3,5-triene |
InChI |
InChI=1S/C19H12F2/c20-19(21)17-15(13-7-3-1-4-8-13)11-12-16(18(17)19)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
OWEGRVCQGPMFPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C3(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


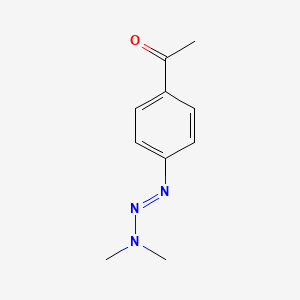
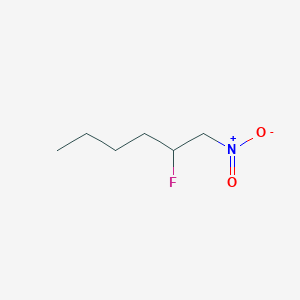
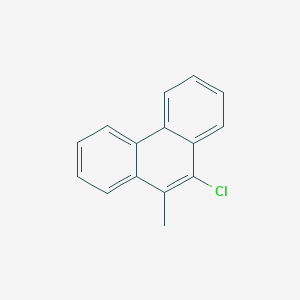

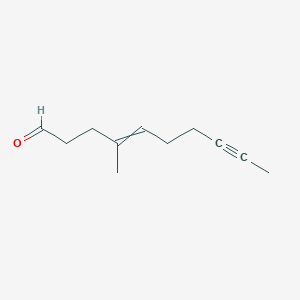

![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)




![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
